Tetrakis-(4-methyl-benzyl)-stannane
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Overview
Description
Tetrakis-(4-methyl-benzyl)-stannane is a chemical compound that belongs to the class of organotin compounds. It consists of a tin atom bonded to four 4-methyl-benzyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of tin tetrachloride with a Grignard reagent derived from 4-methyl-benzyl chloride.
Reduction of Tetrahalides: Another approach is the reduction of tetrabromotin compounds using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reactive intermediates and the use of inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of tin hydrides or other reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one or more of the 4-methyl-benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Tin oxides and other oxidized derivatives.
Reduction Products: Tin hydrides and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the 4-methyl-benzyl groups.
Scientific Research Applications
Tetrakis-(4-methyl-benzyl)-stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is utilized in the production of materials and chemicals that require specific organotin compounds.
Mechanism of Action
The mechanism by which Tetrakis-(4-methyl-benzyl)-stannane exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The molecular targets and pathways involved are typically related to the specific reactions it undergoes.
Comparison with Similar Compounds
Tetrakis-(4-methyl-benzyl)-stannane is unique due to its specific structure and reactivity. Similar compounds include:
Tetrakis(triphenylphosphine)palladium(0): Used as a catalyst in cross-coupling reactions.
Tetrakis(triphenylphosphine)platinum(0): Another catalyst used in organic synthesis.
Tetrakis(triphenylphosphine)nickel(0): Similar applications in catalysis.
These compounds share the common feature of having a central metal atom bonded to four organic groups, but they differ in the nature of the metal and the organic groups attached.
Properties
IUPAC Name |
tetrakis[(4-methylphenyl)methyl]stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H9.Sn/c4*1-7-3-5-8(2)6-4-7;/h4*3-6H,1H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHYJULTFDKYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Sn](CC2=CC=C(C=C2)C)(CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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